![molecular formula C64H91CoN13O16P B10762819 cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;1-hydroxyethenolate](/img/structure/B10762819.png)
cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;1-hydroxyethenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an injectable form of vitamin B12 used therapeutically to treat vitamin B12 deficiency, cyanide poisoning, Leber’s optic atrophy, and toxic amblyopia . The compound is characterized by its dark red crystalline structure and is known for its high stability and efficacy in medical applications.
準備方法
Synthetic Routes and Reaction Conditions: Hydroxocobalamin acetate is synthesized through a series of chemical reactions involving the cobalt ion and various organic ligands. The synthesis typically involves the following steps:
Formation of Cobinamide: Cobinamide is synthesized by reacting cobalt salts with organic ligands under controlled conditions.
Hydroxylation: The cobinamide is then hydroxylated to form hydroxocobalamin.
Acetylation: Finally, hydroxocobalamin is acetylated to form hydroxocobalamin acetate.
Industrial Production Methods: Industrial production of hydroxocobalamin acetate involves large-scale synthesis using biotechnological methods. Bacteria such as Pseudomonas denitrificans are often used to produce hydroxocobalamin, which is then chemically modified to form hydroxocobalamin acetate .
化学反応の分析
Types of Reactions: Hydroxocobalamin acetate undergoes various chemical reactions, including:
Oxidation: Hydroxocobalamin can be oxidized to form cyanocobalamin.
Reduction: It can be reduced to form other cobalamin derivatives.
Substitution: The hydroxo ligand can be substituted with other ligands such as cyanide to form cyanocobalamin.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Cyanide ions in the presence of a suitable catalyst.
Major Products:
Cyanocobalamin: Formed through substitution reactions.
Methylcobalamin: Formed through methylation reactions.
科学的研究の応用
ヒドロキソコバラミン酢酸塩は、幅広い科学研究に用いられています。
化学: 様々な化学反応の試薬として、また分析化学の標準物質として用いられます。
生物学: 細胞代謝とDNA合成における役割について研究されています。
作用機序
ヒドロキソコバラミン酢酸塩は、シアン化物イオンに結合して中和し、シアノコバラミンを形成することによって作用し、その後尿中に排泄されます 。 また、様々な酵素反応の補因子としても働き、特にメチルマロン酸からコハク酸への変換と、ホモシステインからメチオニンの合成において重要です .
類似の化合物:
シアノコバラミン: ビタミンB12の別の形態であり、主に栄養補助食品に使用されます。
メチルコバラミン: ビタミンB12の補酵素形態であり、末梢神経障害の治療に使用されます。
アデノシルコバラミン: ミトコンドリアのエネルギー産生に関与するビタミンB12の形態です。
独自性: ヒドロキソコバラミン酢酸塩は、シアン化物イオンに対する高い親和性を持つため、シアン化物中毒の治療に特に有効です。 また、他の形態のビタミンB12と比較して半減期が長く、持続的な治療効果をもたらします .
特性
分子式 |
C64H91CoN13O16P |
|---|---|
分子量 |
1388.4 g/mol |
IUPAC名 |
cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;1-hydroxyethenolate |
InChI |
InChI=1S/C62H90N13O14P.C2H4O2.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2(3)4;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);3-4H,1H2;/q;;+3/p-3/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1 |
InChIキー |
GNTSRIATITTYSO-WYVZQNDMSA-K |
異性体SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C=C(O)[O-].[Co+3] |
正規SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C=C(O)[O-].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (8E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B10762739.png)
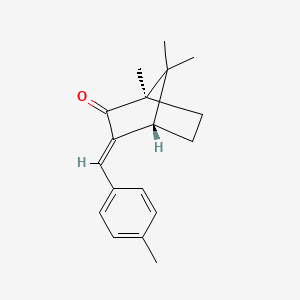

![(1R,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene](/img/structure/B10762752.png)
![(1S,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B10762760.png)

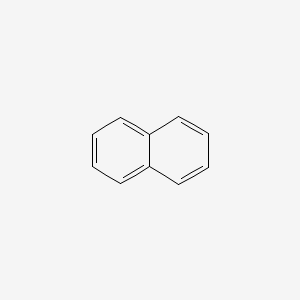
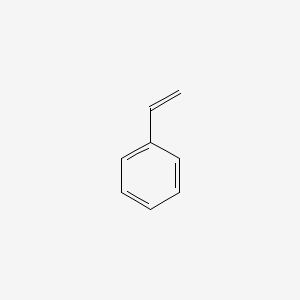
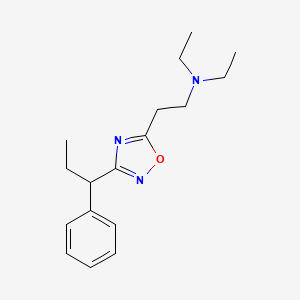
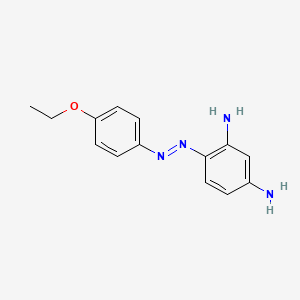

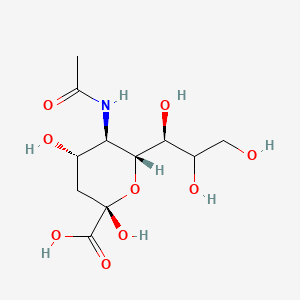
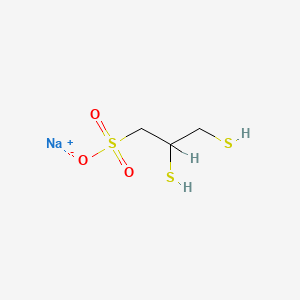
![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762838.png)
